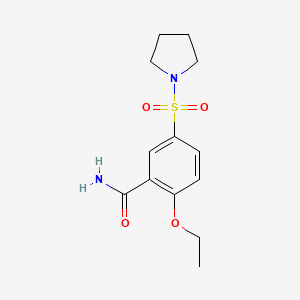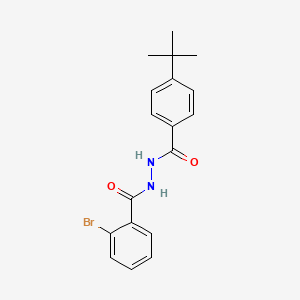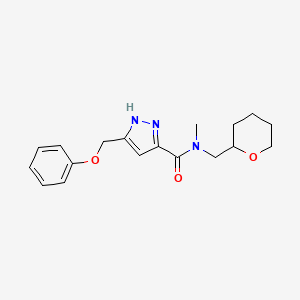![molecular formula C19H14N2O5 B6122411 4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B6122411.png)
4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzoate, also known as TMPyP or TMPyP4, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound belongs to the porphyrin family, which is a group of organic compounds that are essential for many biological processes. TMPyP4 has been shown to have a wide range of applications in the field of biochemistry and molecular biology, making it an important tool for researchers in these fields.
作用机制
4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzoate4 binds to G-quadruplex structures through intercalation, which involves the insertion of the compound between the DNA bases. This interaction stabilizes the G-quadruplex structure, leading to changes in gene expression and other biological processes. 4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzoate4 has also been shown to inhibit the activity of telomerase, an enzyme that is involved in telomere maintenance and cell proliferation.
Biochemical and Physiological Effects:
4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzoate4 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of telomerase activity, the stabilization of G-quadruplex structures, and the modulation of gene expression. These effects have been studied in a variety of cell types and organisms, including cancer cells, bacteria, and yeast.
实验室实验的优点和局限性
One of the major advantages of using 4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzoate4 in lab experiments is its ability to selectively bind to G-quadruplex structures, which allows researchers to study the function of these structures in a controlled manner. However, 4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzoate4 has some limitations, including its potential toxicity and the need for high concentrations to achieve its effects. Additionally, the use of 4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzoate4 in cell culture experiments can be challenging due to its poor solubility in aqueous solutions.
未来方向
There are many future directions for research involving 4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzoate4, including the development of new methods for synthesizing this compound, the optimization of its use in lab experiments, and the identification of new targets for its activity. Additionally, 4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzoate4 has potential applications in the development of new therapies for cancer and other diseases, which will require further research into its mechanisms of action and potential side effects. Overall, 4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzoate4 is a promising tool for researchers in the fields of biochemistry and molecular biology, and its continued study will likely lead to new insights into the function of DNA and RNA molecules.
合成方法
4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzoate4 can be synthesized using a variety of methods, including the condensation of pyrimidine-2,4,6-trione with benzaldehyde, followed by the reaction with methyl 4-bromobenzoate. This method has been optimized to produce high yields of 4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzoate4, making it a cost-effective and efficient way to synthesize this compound.
科学研究应用
4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzoate4 has been used extensively in scientific research due to its ability to interact with DNA and RNA molecules. This compound has been shown to bind to G-quadruplex structures, which are four-stranded DNA structures that are involved in many biological processes, including gene expression and telomere maintenance. 4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzoate4 has been used to study the structure and function of G-quadruplexes, as well as their role in disease.
属性
IUPAC Name |
[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c1-11-2-6-13(7-3-11)18(24)26-14-8-4-12(5-9-14)10-15-16(22)20-19(25)21-17(15)23/h2-10H,1H3,(H2,20,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUOBAFKFCJXJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methylbenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B6122333.png)

![2-[4-(1-ethylpropyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6122364.png)
![3-(2-chlorophenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6122376.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B6122378.png)

![1-[4-(2-methoxy-5-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B6122391.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6122399.png)
![N-{2-[(2-methoxy-5-pyrimidinyl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}tetrahydro-2-furancarboxamide](/img/structure/B6122402.png)
![(4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6122404.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[(3-ethyl-5-isoxazolyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6122417.png)
![9-(4-methylbenzyl)-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B6122435.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-4-methyl-N-[2-(1-piperidinyl)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6122436.png)
